N-[2-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetamide
Overview
Description
N-[2-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetamide is a chemical compound that features a pyrrole ring substituted with dimethyl groups and an acetamide group attached to a phenyl ring
Mechanism of Action
Target of Action
The primary targets of N-[2-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetamide are the dihydrofolate reductase (DHFR) and enoyl ACP reductase enzymes . These enzymes play crucial roles in cellular processes. DHFR is involved in the synthesis of tetrahydrofolate, a co-factor in the synthesis of nucleotides, while enoyl ACP reductase is a key enzyme in the fatty acid synthesis pathway .
Mode of Action
This compound interacts with its targets by binding to the active sites of DHFR and enoyl ACP reductase . This interaction inhibits the normal function of these enzymes, leading to changes in the cellular processes they are involved in .
Biochemical Pathways
The inhibition of DHFR and enoyl ACP reductase affects the nucleotide synthesis and fatty acid synthesis pathways respectively . The downstream effects of these disruptions can lead to a decrease in DNA replication and cell growth, which could potentially be exploited for therapeutic purposes .
Pharmacokinetics
It is known that the compound can suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . These properties suggest that the compound may have good bioavailability.
Result of Action
The result of this compound’s action is an increase in monoclonal antibody production . The compound also suppresses the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies . Therefore, the compound might also be used to control the level of the galactosylation for the N-linked glycans .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound was found to enhance cell-specific productivity when used as additives in batch cultures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetamide typically involves the reaction of 2,5-dimethylpyrrole with a suitable acylating agent. One common method is the acylation of 2,5-dimethylpyrrole with 2-bromoacetophenone, followed by a nucleophilic substitution reaction to introduce the acetamide group . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[2-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as an antibacterial and antitubercular agent[][3]. It has shown activity against various bacterial strains and Mycobacterium tuberculosis.
Biological Research: It is used in studies involving enzyme inhibition, particularly targeting dihydrofolate reductase and enoyl ACP reductase[][3].
Materials Science: The compound’s structural properties make it a candidate for use in organic electronics and as a building block for more complex molecular architectures[][3].
Comparison with Similar Compounds
Similar Compounds
N-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]acetamide: Similar in structure but with an ethyl group instead of a phenyl group.
4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide: Contains a pyrrolidinyl group instead of an acetamide group.
Uniqueness
N-[2-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-(2,5-dimethylpyrrol-1-yl)phenyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-10-8-9-11(2)16(10)14-7-5-4-6-13(14)15-12(3)17/h4-9H,1-3H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPHNUQVXMJLJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=CC=C2NC(=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.